

Physical and chemical properties of 16-Methyloctadecanoyl-CoA

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Compound of Interest

Compound Name: 16-Methyloctadecanoyl-CoA

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An In-depth Technical Guide to 16-Methyloctadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoyl-CoA is a long-chain, branched-chain acyl-coenzyme A (acyl-CoA) thioester. As a derivative of 16-methyloctadecanoic acid, a branched-chain fatty acid (BCFA), this molecule is an important intermediate in cellular metabolism. BCFAs and their CoA esters are increasingly recognized for their roles in modulating membrane fluidity, cellular signaling, and energy homeostasis. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the known and putative biological roles of **16-Methyloctadecanoyl-CoA**.

Physical and Chemical Properties

The fundamental physical and chemical properties of **16-Methyloctadecanoyl-CoA** are summarized in the table below. These properties are crucial for its handling, storage, and analysis in a laboratory setting.

Property	Value	Source
Molecular Formula	C40H72N7O17P3S	[1][2]
Molecular Weight	1048.02 g/mol	[1][2]
Parent Fatty Acid	16-Methyloctadecanoic acid	[3]
Parent Fatty Acid Molecular Formula	C19H38O2	[3]
Parent Fatty Acid Molecular Weight	298.5 g/mol	[3]
Appearance	White to off-white solid (presumed)	General knowledge of similar compounds
Solubility	Soluble in aqueous buffers and organic solvents like methanol and acetonitrile (presumed)	General knowledge of long-chain acyl-CoAs
Stability	Prone to hydrolysis of the thioester bond, especially at non-neutral pH and elevated temperatures. Should be stored at -20°C or lower for long-term stability.	General knowledge of acyl-CoA stability

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **16-Methyloctadecanoyl-CoA** are provided below. These methods are based on established procedures for long-chain acyl-CoAs and can be adapted for this specific molecule.

Synthesis of 16-Methyloctadecanoyl-CoA

1. Enzymatic Synthesis using Acyl-CoA Synthetase:

This method utilizes the enzyme acyl-CoA synthetase to catalyze the formation of the thioester bond between 16-methyloctadecanoic acid and coenzyme A. This is the preferred method for producing a biologically active product.

- Materials:
 - 16-methyloctadecanoic acid
 - Coenzyme A (CoA), lithium salt
 - ATP, disodium salt
 - Acyl-CoA synthetase (from *Pseudomonas* sp. or other suitable source)
 - Triton X-100
 - Potassium phosphate buffer (pH 7.5)
 - Magnesium chloride (MgCl₂)
 - Dithiothreitol (DTT)
- Procedure:
 - Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.5), ATP (10 mM), MgCl₂ (10 mM), CoA (1 mM), DTT (2 mM), and Triton X-100 (0.1%).
 - Add 16-methyloctadecanoic acid (dissolved in a minimal amount of ethanol or DMSO) to a final concentration of 0.5 mM.
 - Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.
 - Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
 - Monitor the reaction progress by taking aliquots and analyzing them by HPLC or LC-MS/MS.
 - Once the reaction is complete, stop it by adding an equal volume of cold acetonitrile or by acidifying the mixture.

2. Chemical Synthesis:

Chemical synthesis offers an alternative for producing larger quantities of **16-Methyloctadecanoyl-CoA**.

- Materials:
 - 16-methyloctadecanoic acid
 - N,N'-Carbonyldiimidazole (CDI) or other activating agent
 - Coenzyme A (CoA), free acid or trilithium salt
 - Anhydrous tetrahydrofuran (THF)
 - Aqueous sodium bicarbonate solution
- Procedure:
 - Dissolve 16-methyloctadecanoic acid in anhydrous THF.
 - Add CDI in a slight molar excess and stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide.
 - In a separate flask, dissolve CoA in an aqueous sodium bicarbonate solution (pH ~8).
 - Slowly add the acyl-imidazolide solution to the CoA solution with vigorous stirring.
 - Allow the reaction to proceed at room temperature for 2-4 hours.
 - Monitor the formation of the product by HPLC.
 - Acidify the reaction mixture to pH 3-4 with dilute HCl to stop the reaction.

Purification of 16-Methyloctadecanoyl-CoA

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common method for purifying long-chain acyl-CoAs.

- Instrumentation:

- HPLC system with a UV detector (monitoring at 260 nm)
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase:
 - Mobile Phase A: 100 mM Potassium Phosphate, pH 5.5
 - Mobile Phase B: Acetonitrile
- Gradient Elution:
 - A linear gradient from 20% to 80% Mobile Phase B over 30-40 minutes is a good starting point. The gradient can be optimized to achieve the best separation.
- Procedure:
 - Filter the crude reaction mixture to remove any precipitate.
 - Inject the filtered sample onto the equilibrated C18 column.
 - Run the gradient elution and collect fractions corresponding to the **16-Methyloctadecanoyl-CoA** peak, identified by its retention time and UV absorbance at 260 nm.
 - Pool the collected fractions and lyophilize to obtain the purified product.

Analysis of 16-Methyloctadecanoyl-CoA

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of acyl-CoAs.

- Instrumentation:
 - LC system coupled to a triple quadrupole or high-resolution mass spectrometer.
 - C18 reversed-phase column.

- Mobile Phase:
 - Similar to the HPLC purification method, often with the addition of a small amount of formic acid or ammonium acetate to improve ionization.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Precursor Ion (Q1): The $[M+H]^+$ ion of **16-Methyloctadecanoyl-CoA** (m/z 1049.0).
 - Product Ion (Q3): A characteristic fragment ion, often corresponding to the phosphopantetheine moiety or the entire CoA molecule after neutral loss of the acyl chain.
- Procedure:
 - Inject the purified sample or a cellular extract onto the LC-MS/MS system.
 - Separate the components using a suitable gradient.
 - Detect the precursor and product ions using Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and fragmentation for identification.
 - Quantify the amount of **16-Methyloctadecanoyl-CoA** by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled acyl-CoA).

Biological Role and Signaling Pathways

16-Methyloctadecanoyl-CoA, as a branched-chain acyl-CoA, is involved in several key metabolic and signaling processes.

Metabolic Fate

The primary metabolic fate of **16-Methyloctadecanoyl-CoA** is its entry into the β -oxidation pathway for energy production. The methyl branch at the C-16 position influences the final steps of this pathway.

- Activation: 16-methyloctadecanoic acid is activated to **16-Methyloctadecanoyl-CoA** by a long-chain acyl-CoA synthetase in the cytoplasm.[4][5]
- Mitochondrial Transport: The acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.[5]
- β -Oxidation: In the mitochondrial matrix, **16-Methyloctadecanoyl-CoA** undergoes cycles of β -oxidation, yielding acetyl-CoA molecules. Due to the methyl branch, the final cycle will produce propionyl-CoA instead of acetyl-CoA.
- Propionyl-CoA Metabolism: Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[6]

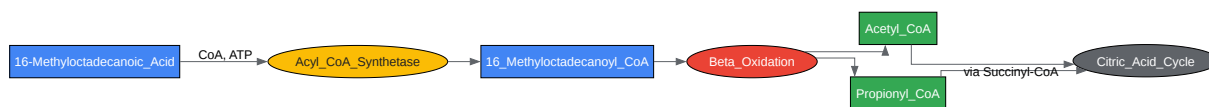
Signaling Pathways

Long-chain acyl-CoAs, including branched-chain variants, are known to act as signaling molecules that can modulate the activity of various enzymes and transcription factors.

- Enzyme Regulation: Long-chain acyl-CoAs can allosterically regulate key metabolic enzymes such as acetyl-CoA carboxylase (ACC), carnitine palmitoyltransferase 1 (CPT1), and glucokinase.[7][8] This regulation helps to coordinate fatty acid synthesis and oxidation.
- Gene Expression: Acyl-CoAs can influence gene expression by binding to and activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and hepatocyte nuclear factor 4 α (HNF4 α).[7] These transcription factors regulate the expression of genes involved in lipid and glucose metabolism.
- Protein Acylation: The acyl group from acyl-CoAs can be transferred to proteins, a post-translational modification that can alter protein function and localization.

Visualizations

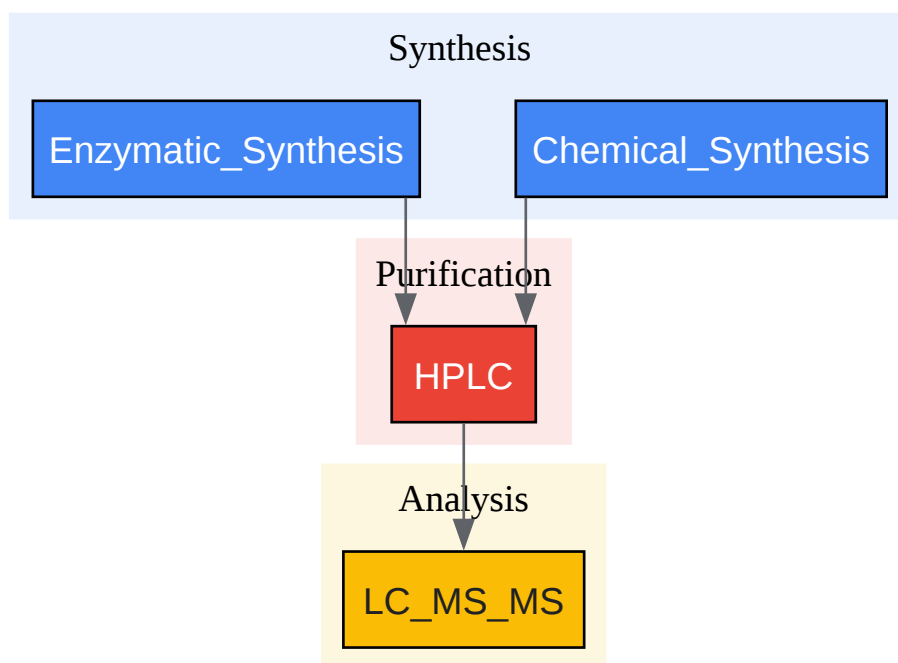
Metabolic Pathway of 16-Methyloctadecanoyl-CoA



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Caption: Metabolic fate of **16-Methyloctadecanoyl-CoA**.

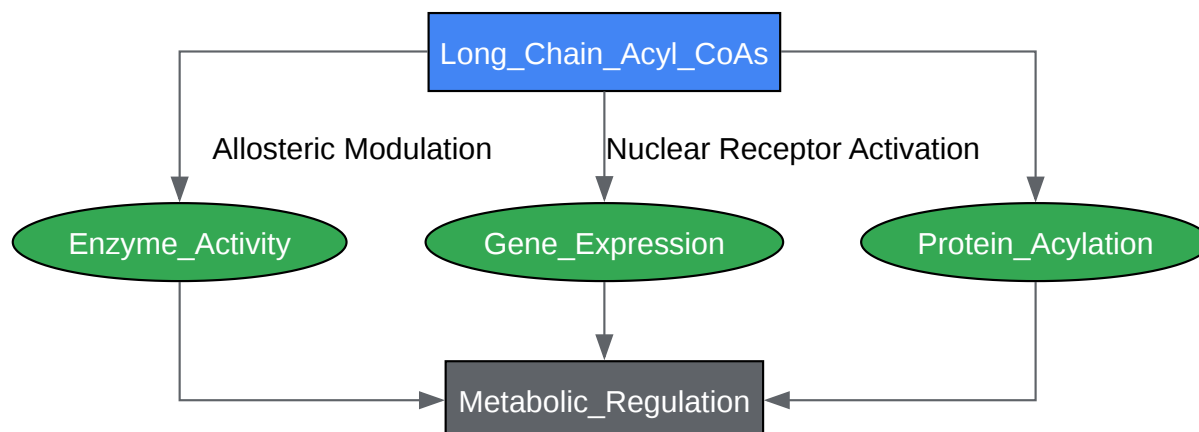
Experimental Workflow for Analysis



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Caption: Workflow for synthesis, purification, and analysis.

Signaling Role of Acyl-CoAs



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Caption: Signaling functions of long-chain acyl-CoAs.

Conclusion

16-Methyloctadecanoyl-CoA is a key metabolic intermediate with emerging roles in cellular signaling. Understanding its physical and chemical properties, along with robust methods for its synthesis and analysis, is essential for elucidating its precise biological functions. This technical guide provides a foundational resource for researchers investigating the metabolism and signaling roles of branched-chain fatty acids and their CoA esters, with potential implications for understanding and treating metabolic diseases.

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